molecular formula C11H16O5 B14679469 Diethyl (but-2-enoyl)propanedioate CAS No. 27761-57-5

Diethyl (but-2-enoyl)propanedioate

Cat. No.: B14679469
CAS No.: 27761-57-5
M. Wt: 228.24 g/mol
InChI Key: DSBIEUUZEVOQGW-UHFFFAOYSA-N
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Description

Diethyl (but-2-enoyl)propanedioate, also known as diethyl malonate, is a versatile organic compound widely used in various chemical reactions and industrial applications. It is a colorless, fragrant ester of malonic acid and plays a crucial role in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:

    Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl

    Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.

Mechanism of Action

The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .

Comparison with Similar Compounds

Diethyl (but-2-enoyl)propanedioate is often compared with other similar compounds such as:

This compound is unique due to its versatility and the ease with which it can be converted into various derivatives, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

27761-57-5

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-but-2-enoylpropanedioate

InChI

InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3

InChI Key

DSBIEUUZEVOQGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C=CC)C(=O)OCC

Origin of Product

United States

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